2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Overview
Description
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is an organic compound characterized by the presence of two bromomethyl groups and three ethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene typically involves the bromination of 1,3,5-triethylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Biological Studies: Utilized in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene: Similar structure but with methyl groups instead of ethyl groups.
2,4-Bis(chloromethyl)-1,3,5-triethylbenzene: Chlorine atoms replace the bromine atoms.
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of both bromomethyl and ethyl groups, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2,4-bis(bromomethyl)-1,3,5-triethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICIYNHRQVDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1CBr)CC)CBr)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447850 | |
Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190779-61-4 | |
Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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